6-Hydroxy Chlorzoxazone-13C6

Descripción general

Descripción

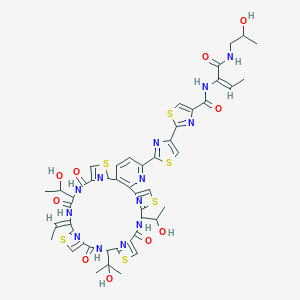

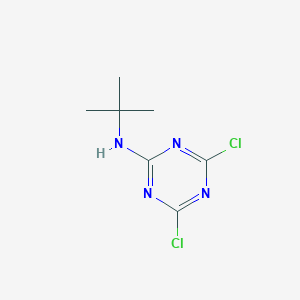

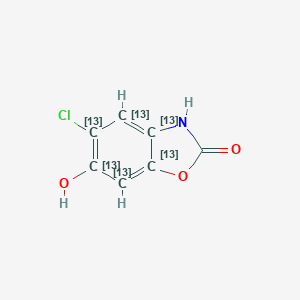

6-Hydroxy Chlorzoxazone-13C6, also known as 5-Chloro-6-hydroxy-2 (3H)-benzoxazolone-13C6, is a main labeled metabolite of chlorzoxazone . It is formed by the actions of cytochrome P450IIE1 . The molecular weight is 191.52 and the molecular formula is (13C)6CH4lNO3 .

Synthesis Analysis

The synthesis of 6-Hydroxy Chlorzoxazone-13C6 involves the 6-hydroxylation of the benzo ring of chlorzoxazone, producing 6-hydroxy chlorzoxazone (6-OH-CZX) to the extent of 74%-90% of the dose . This is subsequently glucuronidated and eliminated renally .Molecular Structure Analysis

The molecular structure of 6-Hydroxy Chlorzoxazone-13C6 is represented by the formula (13C)6CH4lNO3 . This indicates that it contains 6 atoms of Carbon-13, 4 atoms of Hydrogen, 1 atom each of Iodine and Nitrogen, and 3 atoms of Oxygen.Chemical Reactions Analysis

6-Hydroxy Chlorzoxazone-13C6 is a metabolite of chlorzoxazone, formed by the actions of cytochrome P450IIE1 . This suggests that it is involved in the metabolic pathways of chlorzoxazone.Aplicaciones Científicas De Investigación

Cytochrome P450 Enzymes : 6-Hydroxy Chlorzoxazone is notably used as a probe to study the activity of human liver cytochrome P-450IIE1. This application is significant for understanding the in vivo expression of the enzyme and its implications in toxicity and carcinogenicity of solvents (Peter et al., 1991).

Dose-Dependent Pharmacokinetics : Research indicates dose dependency in the pharmacokinetics of Chlorzoxazone, with a 750 mg dose showing saturated 6-hydroxylation. This highlights the need for considering dose-dependent measures in vivo for cytochrome P450 2E1 activity (Frye et al., 1998).

Marker for Hepatic P4502E1 Content : The measurement of plasma 6-OH-CZX after a CZX challenge can be used as a marker for hepatic P4502E1 content, distinguishing between recently drinking alcoholics and nondrinking subjects (Mishin et al., 1998).

Improved Synthesis Method : A study developed an improved procedure for synthesizing 6-hydroxychlorzoxazone from [13 C6]benzene, yielding a more efficient synthesis process (Jian et al., 2006).

Robust in Vivo Probe of CYP2E1 Activity : Chlorzoxazone has been characterized as a robust in vivo probe of CYP2E1 activity in humans, influenced by factors like body weight, enzyme genotype, blood sampling time, and recent ethanol intake (Ernstgård et al., 2004).

Caution in In-Vivo Evaluation : It's suggested that Chlorzoxazone should be used cautiously as an in-vivo tool for evaluating P450 2E1 due to the involvement of both P450 1A1 and 2E1 enzymes in its metabolism (Carrière et al., 1993).

Safety And Hazards

Propiedades

IUPAC Name |

5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXDWOTVQZHIQ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy Chlorzoxazone-13C6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)